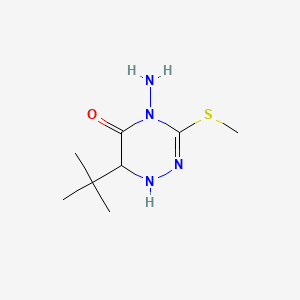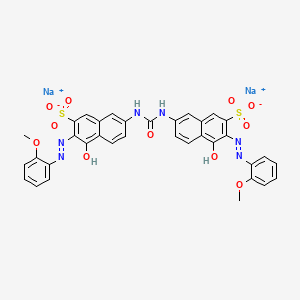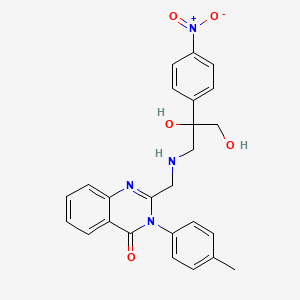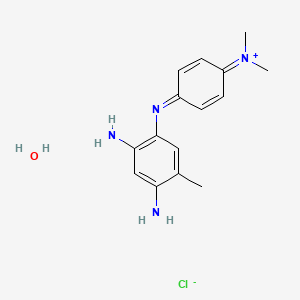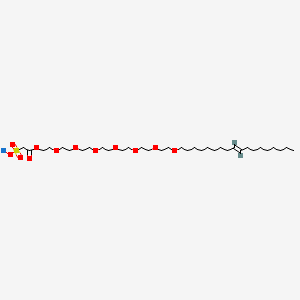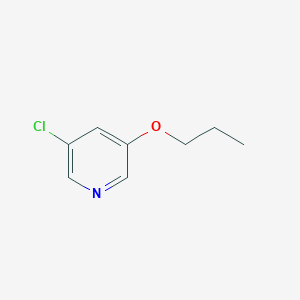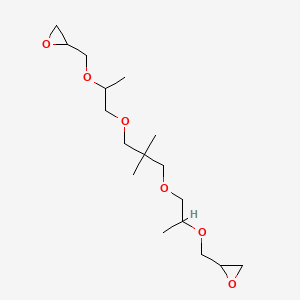
2,2'-(3,7,7,11-Tetramethyl-2,5,9,12-tetraoxatridecane-1,13-diyl)bis(oxirane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(3,7,7,11-Tetramethyl-2,5,9,12-tetraoxatridecane-1,13-diyl)bis(oxirane) is a chemical compound with the molecular formula C₁₇H₃₂O₆ and a molecular weight of 332.43 g/mol . This compound is characterized by its unique structure, which includes two oxirane (epoxide) rings and a central tetraoxatridecane chain with multiple methyl groups. It is used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
The synthesis of 2,2’-(3,7,7,11-Tetramethyl-2,5,9,12-tetraoxatridecane-1,13-diyl)bis(oxirane) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,7,7,11-tetramethyl-2,5,9,12-tetraoxatridecane-1,13-diol with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the formation of the desired epoxide rings .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2,2’-(3,7,7,11-Tetramethyl-2,5,9,12-tetraoxatridecane-1,13-diyl)bis(oxirane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding diols or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, where nucleophiles like amines or thiols open the epoxide rings to form substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., Lewis acids), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2’-(3,7,7,11-Tetramethyl-2,5,9,12-tetraoxatridecane-1,13-diyl)bis(oxirane) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers. Its reactivity makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving epoxides. It serves as a model substrate for studying epoxide hydrolases and other related enzymes.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development, particularly in designing molecules with specific biological activities.
Industry: It is utilized in the production of epoxy resins, adhesives, and coatings due to its ability to form cross-linked polymer networks.
Mechanism of Action
The mechanism of action of 2,2’-(3,7,7,11-Tetramethyl-2,5,9,12-tetraoxatridecane-1,13-diyl)bis(oxirane) involves its reactivity towards nucleophiles. The oxirane rings are highly strained and reactive, making them susceptible to nucleophilic attack. This leads to the opening of the epoxide rings and the formation of new bonds with the nucleophiles. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
Similar compounds to 2,2’-(3,7,7,11-Tetramethyl-2,5,9,12-tetraoxatridecane-1,13-diyl)bis(oxirane) include other epoxide-containing molecules such as:
1,2-Epoxy-3-phenoxypropane: Known for its use in epoxy resins and as a stabilizer in plastics.
Epichlorohydrin: Widely used in the production of epoxy resins and as a precursor for various chemical syntheses.
1,2,3,4-Diepoxybutane: Utilized in the synthesis of polymers and as a cross-linking agent.
The uniqueness of 2,2’-(3,7,7,11-Tetramethyl-2,5,9,12-tetraoxatridecane-1,13-diyl)bis(oxirane) lies in its specific structure, which provides distinct reactivity and stability compared to other epoxides. Its multiple methyl groups and tetraoxatridecane chain contribute to its unique chemical properties and applications.
Properties
CAS No. |
87257-05-4 |
|---|---|
Molecular Formula |
C17H32O6 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-[1-[2,2-dimethyl-3-[2-(oxiran-2-ylmethoxy)propoxy]propoxy]propan-2-yloxymethyl]oxirane |
InChI |
InChI=1S/C17H32O6/c1-13(20-7-15-9-22-15)5-18-11-17(3,4)12-19-6-14(2)21-8-16-10-23-16/h13-16H,5-12H2,1-4H3 |
InChI Key |
DTHWATKGOMIOBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC(C)(C)COCC(C)OCC1CO1)OCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


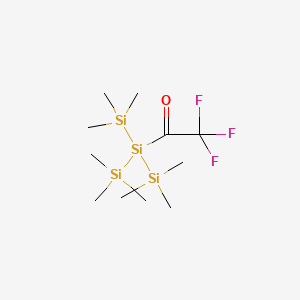
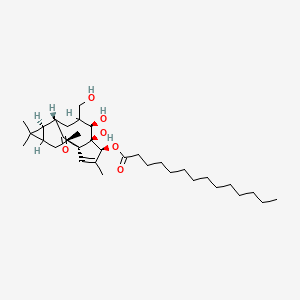
![N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]acetamide](/img/structure/B13774358.png)
![4-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13774362.png)

![Acetamide, N-[2-[(2-bromo-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B13774377.png)
